An In-Depth Technical Guide on 1,3-Dimethylphenanthrene: Chemical Structure, Properties, and Biological Significance
An In-Depth Technical Guide on 1,3-Dimethylphenanthrene: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene (B1679779) backbone with methyl groups at the 1 and 3 positions. As a member of the vast family of PAHs, which are of significant interest due to their diverse biological activities and environmental presence, a thorough understanding of its chemical and physical properties is crucial. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of 1,3-Dimethylphenanthrene. Additionally, it outlines a plausible synthetic route based on established methodologies, discusses its potential biological activities with a focus on the aryl hydrocarbon receptor (AhR) signaling pathway, and touches upon its toxicological profile in the context of related methylated PAHs. While specific experimental data for 1,3-Dimethylphenanthrene is limited in publicly accessible literature, this guide consolidates available information and provides context based on closely related compounds to serve as a valuable resource for researchers in chemistry and drug development.
Chemical Structure and Identification
1,3-Dimethylphenanthrene possesses the characteristic three-fused benzene (B151609) ring structure of phenanthrene, with two methyl groups substituting hydrogen atoms at positions 1 and 3.
Molecular Formula: C₁₆H₁₄[1]
Molecular Weight: 206.28 g/mol [1]
CAS Registry Number: 16664-45-2[1]
IUPAC Name: 1,3-Dimethylphenanthrene[1]
InChI Key: UJUUQKOWULNFNG-UHFFFAOYSA-N[1]
SMILES: Cc1cc(C)c2ccc3ccccc3c2c1
Physicochemical Properties
Quantitative data on the physicochemical properties of 1,3-Dimethylphenanthrene are sparse. The following table summarizes available experimental and predicted data. It is important to note that some values are predicted and should be considered as estimates.
| Property | Value | Source |
| Melting Point | 76-77 °C | ChemicalBook |
| Boiling Point | 369.0 ± 12.0 °C | Predicted, ChemicalBook |
| Density | 1.084 ± 0.06 g/cm³ | Predicted, ChemicalBook |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1,3-Dimethylphenanthrene is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. A predicted spectrum would likely exhibit:
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Aromatic Protons (δ 7.0-9.0 ppm): A complex pattern of multiplets in the downfield region, characteristic of the fused aromatic ring system. The exact shifts and coupling constants would depend on the specific proton's position relative to the methyl groups and the adjacent rings.
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Methyl Protons (δ 2.5-3.0 ppm): Two distinct singlets, each integrating to 3H, corresponding to the two methyl groups at positions 1 and 3. The exact chemical shifts would be influenced by their positions on the phenanthrene ring.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide information on the carbon skeleton. Key predicted features include:
-
Aromatic Carbons (δ 120-140 ppm): A series of signals corresponding to the 14 carbons of the phenanthrene ring system. The chemical shifts would be influenced by the methyl substituents.
-
Methyl Carbons (δ 20-25 ppm): Two signals in the upfield region corresponding to the two methyl carbons.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, 1,3-Dimethylphenanthrene is expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A strong peak at m/z 206, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Fragmentation may involve the loss of a methyl group (M-15) leading to a peak at m/z 191, followed by further fragmentation of the aromatic system.
Infrared (IR) Spectroscopy
The IR spectrum would display characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-H bonds of the methyl groups.
-
Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ for the methyl groups.
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Aromatic C=C Stretch: Several bands of variable intensity in the 1450-1600 cm⁻¹ region.
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C-H Bending: Out-of-plane bending vibrations for the aromatic hydrogens would appear in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Synthesis of 1,3-Dimethylphenanthrene
While a specific detailed protocol for the synthesis of 1,3-Dimethylphenanthrene was not found, established methods for phenanthrene synthesis, such as the Haworth synthesis and the Pschorr cyclization, can be adapted. A plausible approach would be a modified Haworth synthesis starting from a substituted naphthalene.
Proposed Experimental Protocol: Modified Haworth Synthesis
This proposed protocol is based on the general principles of the Haworth synthesis for phenanthrenes.[2][3][4][5][6]
Objective: To synthesize 1,3-Dimethylphenanthrene starting from 1,3-Dimethylnaphthalene (B47081).
Materials:
-
1,3-Dimethylnaphthalene
-
Succinic anhydride (B1165640)
-
Anhydrous aluminum chloride (AlCl₃)
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Nitrobenzene (solvent)
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Zinc amalgam (Zn(Hg))
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Concentrated hydrochloric acid (HCl)
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Anhydrous hydrogen fluoride (B91410) (HF) or polyphosphoric acid (PPA)
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Palladium on charcoal (Pd/C) catalyst
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Appropriate solvents for extraction and purification (e.g., toluene, hexane, ethanol)
Workflow Diagram:
Caption: Proposed Haworth synthesis for 1,3-Dimethylphenanthrene.
Detailed Steps:
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Friedel-Crafts Acylation:
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In a reaction vessel, dissolve 1,3-dimethylnaphthalene and succinic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride while stirring.
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After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
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Pour the reaction mixture onto ice and hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the product into an aqueous sodium hydroxide (B78521) solution. Acidify the aqueous layer to precipitate the β-(dimethylnaphthoyl)propionic acid. Filter and dry the product.
-
-
First Clemmensen Reduction:
-
Reflux the β-(dimethylnaphthoyl)propionic acid with amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) group, yielding γ-(dimethylnaphthyl)butyric acid.
-
Extract the product with a suitable solvent, wash, dry, and remove the solvent.
-
-
Intramolecular Cyclization:
-
Treat the γ-(dimethylnaphthyl)butyric acid with a strong acid catalyst such as anhydrous hydrogen fluoride or polyphosphoric acid to effect an intramolecular Friedel-Crafts acylation, forming the cyclic ketone (a tetrahydro-dimethylbenzophenanthrenone).
-
Carefully quench the reaction and extract the product.
-
-
Second Clemmensen Reduction:
-
Reduce the cyclic ketone using another Clemmensen reduction to yield the corresponding octahydro-dimethylbenzophenanthrene.
-
-
Dehydrogenation (Aromatization):
-
Heat the octahydro-dimethylbenzophenanthrene with a palladium on charcoal catalyst to high temperature to effect dehydrogenation and form the fully aromatic 1,3-dimethylphenanthrene.
-
Purify the final product by column chromatography or recrystallization.
-
Biological Activity and Signaling Pathways
Specific studies on the biological activity of 1,3-Dimethylphenanthrene are scarce. However, as a methylated PAH, its activity can be inferred from studies on related compounds. Methylated phenanthrenes have been shown to be more potent activators of the aryl hydrocarbon receptor (AhR) than the parent compound, phenanthrene.[7][8]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor that plays a crucial role in mediating the toxic effects of many PAHs.[9][10][11] Activation of the AhR signaling pathway can lead to the induction of cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in the metabolic activation of PAHs to carcinogenic intermediates.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.[12][13]
Pathway Description:
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Ligand Binding: In the cytoplasm, 1,3-Dimethylphenanthrene (the ligand) binds to the inactive AhR, which is part of a complex with chaperone proteins like Hsp90, XAP2, and p23.[12]
-
Nuclear Translocation: Ligand binding induces a conformational change, leading to the translocation of the AhR-ligand complex into the nucleus.[12]
-
Heterodimerization: Inside the nucleus, the chaperone proteins dissociate, and the AhR-ligand complex heterodimerizes with the AhR Nuclear Translocator (ARNT).[13]
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DNA Binding and Gene Transcription: This active heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[13] This binding initiates the transcription of genes encoding for metabolic enzymes like CYP1A1 and CYP1B1.
Toxicology and Safety
There is no specific toxicological data available for 1,3-Dimethylphenanthrene. However, the toxicity of PAHs is a significant area of research. Methylated PAHs are often found to have different toxicological profiles compared to their parent compounds.
-
Carcinogenicity: Many PAHs are known or suspected carcinogens. Their carcinogenicity is often linked to their metabolic activation by cytochrome P450 enzymes to diol epoxides, which can form DNA adducts. Given that methylated phenanthrenes can be more potent AhR activators, they may have a higher potential for metabolic activation and subsequent carcinogenicity.
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Genotoxicity: The ability of PAHs and their metabolites to damage DNA is a key aspect of their toxicity.
-
Developmental and Reproductive Toxicity: Some PAHs have been shown to have adverse effects on development and reproduction.
Due to the lack of specific data, 1,3-Dimethylphenanthrene should be handled with the same precautions as other potentially carcinogenic and toxic PAHs. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
1,3-Dimethylphenanthrene is a methylated polycyclic aromatic hydrocarbon for which there is a notable lack of detailed, publicly available experimental data. This guide has provided a consolidation of its known identifiers and physicochemical properties, along with a predictive overview of its spectroscopic characteristics. A plausible synthetic route via a modified Haworth synthesis has been proposed, offering a starting point for its laboratory preparation. The biological activity of 1,3-Dimethylphenanthrene is likely mediated through the aryl hydrocarbon receptor, a pathway common to many PAHs, and its methylated nature may enhance this activity. Further research is necessary to fully elucidate the specific spectroscopic, synthetic, and toxicological profile of this compound to better understand its role in environmental science and drug development.
References
- 1. Phenanthrene, 1,3-dimethyl- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phenanthrene synthesis [quimicaorganica.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. Haworth Phenanthrene Synthesis [drugfuture.com]
- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
